molecular formula C9H20ClN B2427951 2-Methyl-N-propan-2-ylcyclopentan-1-amine;hydrochloride CAS No. 2416230-07-2

2-Methyl-N-propan-2-ylcyclopentan-1-amine;hydrochloride

Cat. No. B2427951
M. Wt: 177.72
InChI Key: ODAOCOYYEIRELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of “2-Methyl-N-propan-2-ylcyclopentan-1-amine;hydrochloride” is 177.72 . The IUPAC name is N-isopropyl-2-methylcyclopentan-1-amine hydrochloride . The InChI code is 1S/C9H19N.ClH/c1-7(2)10-9-6-4-5-8(9)3;/h7-10H,4-6H2,1-3H3;1H .

Scientific Research Applications

Spectroscopic Identification and Derivatization

This compound has been identified and analyzed using a combination of spectroscopic techniques, including GC-MS, IR, NMR, and electronic absorption spectroscopy. These methods provide detailed information about its chemical structure and properties, which are essential for further scientific applications (Nycz et al., 2016).

Structural Analysis and Computational Studies

Extensive structural characterization of similar cathinones, including X-ray diffraction and spectroscopic studies, has been conducted. These studies offer insights into the molecular geometry and electronic properties of the compound, which are crucial for understanding its chemical behavior and potential applications (Nycz et al., 2011).

Pharmacological Research

Research into related compounds has explored their potential as κ-opioid receptor antagonists. Such studies are significant for developing new therapeutic agents, particularly in treating conditions like depression and addiction disorders (Grimwood et al., 2011).

Synthesis Techniques

Innovative synthesis methods for related amines have been developed, demonstrating the feasibility of producing these compounds with high yield and excellent enantiopurity. These techniques are vital for creating pharmaceuticals and other chemical products (Peng et al., 2013).

Library Generation for Compound Diversity

The use of certain cathinones as starting materials in alkylation and ring closure reactions has been explored to generate a diverse library of compounds. Such research is instrumental in drug discovery and the development of new chemical entities (Roman, 2013).

Toxicokinetic and Analytical Toxicology

Toxicokinetic studies, including the analysis of metabolism and plasma protein binding, provide essential data for assessing the safety and efficacy of pharmacologically active substances. Such research is crucial for regulatory compliance and drug development processes (Richter et al., 2019).

properties

IUPAC Name

2-methyl-N-propan-2-ylcyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-7(2)10-9-6-4-5-8(9)3;/h7-10H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSZDMDFOUYZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1NC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-propan-2-ylcyclopentan-1-amine;hydrochloride

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